molecular formula C23H22ClF3N2O2 B13927167 4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine

4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13927167
M. Wt: 450.9 g/mol
InChI Key: TXOPZCGHHOXFCK-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, methoxybenzyl, methyl, and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating specific conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Chloro-N,N-bis(4-methoxybenzyl)-6-methyl-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    4-Chloro-N,N-bis(4-methoxybenzyl)-3,6-dimethyl-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but with an additional methyl group at the 3-position.

    4-Chloro-N,N-bis(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the methyl group at the 6-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22ClF3N2O2

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C23H22ClF3N2O2/c1-15-22(23(25,26)27)20(24)12-21(28-15)29(13-16-4-8-18(30-2)9-5-16)14-17-6-10-19(31-3)11-7-17/h4-12H,13-14H2,1-3H3

InChI Key

TXOPZCGHHOXFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)Cl)C(F)(F)F

Origin of Product

United States

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